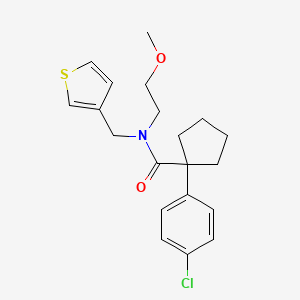![molecular formula C20H14N2OS B2380671 N-[2-(1,3-benzothiazol-2-yl)phényl]benzamide CAS No. 313960-33-7](/img/structure/B2380671.png)
N-[2-(1,3-benzothiazol-2-yl)phényl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a heterocyclic compound with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This compound has been associated with high biological and pharmacological activity .
Synthesis Analysis
The compound “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide” can be synthesized by the process of benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride . The molecular ion peak at 284.3 was confirmed by gas chromatographic mass spectrometry (GC–MS) .
Molecular Structure Analysis
Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Applications De Recherche Scientifique
Activité antituberculeuse
Les dérivés du benzothiazole ont suscité l’intérêt en raison de leurs propriétés antituberculeuses. Des développements synthétiques récents ont mené à la découverte de nouveaux composés antituberculeux à base de benzothiazole. Ces molécules présentent une activité inhibitrice contre Mycobacterium tuberculosis (M. tuberculosis) – l’agent causal de la tuberculose. Les chercheurs ont comparé les concentrations inhibitrices de ces composés nouvellement synthétisés à celles des médicaments de référence standard .
Applications biologiques et industrielles
Parmi les benzothiazoles substitués en position 2, les 2-arylbenzothiazoles servent d’échafaudages polyvalents avec des applications diverses. Voici quelques utilisations notables :
- Sondes fluorescentes pour la détection d’analytes : Les benzothiazoles servent de sondes fluorescentes pour détecter des analytes spécifiques .
Autres activités biologiques
Les dérivés du benzothiazole possèdent également un large éventail d’activités biologiques :
Synthèse et caractérisation
Les chercheurs ont réalisé la synthèse de benzamides N’-(1,3-benzothiazol-2-yl)-substitués à l’aide de réactions catalysées par l’hydroxybenzotriazole (HOBt) et le chlorhydrate de 1-(3-diméthylaminopropyl)-3-éthylcarbodiimide (EDCl). Des rendements élevés ont été obtenus dans des conditions de réaction relativement douces, en utilisant le diméthylformamide comme solvant .
Mécanisme D'action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]benzamide is primarily targeted towards bacterial strains. It has shown promising activity against Staphylococcus aureus . The compound’s primary targets are the key enzymes and proteins within these bacterial cells that are essential for their survival and proliferation.
Mode of Action
The compound interacts with its bacterial targets by binding to the active sites of key enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biochemical processes within the bacterial cells, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of bacterial cells, leading to their death
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]benzamide is the death of bacterial cells . The compound achieves this by inhibiting the function of key enzymes within the bacterial cells, disrupting essential biochemical processes, and ultimately leading to cell death .
Orientations Futures
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide”, have potential for further exploration due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Therefore, they may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins, exerting their effects through these interactions .
Cellular Effects
Benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h1-13H,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYLEYCWGZQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)





![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)